amino}acetamide CAS No. 1323947-00-7](/img/structure/B3017668.png)
N-(1-cyanocyclopentyl)-2-{[(2-methoxyphenyl)methyl](methyl)amino}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-{[(2-methoxyphenyl)methyl](methyl)amino}acetamide, also known as CPP-109, is a small molecule drug that has been studied for its potential therapeutic effects in treating addiction and other neurological disorders.
Mécanisme D'action
N-(1-cyanocyclopentyl)-2-{[(2-methoxyphenyl)methyl](methyl)amino}acetamide works by inhibiting the activity of HDAC, which is involved in the regulation of gene expression. HDAC inhibitors have been shown to increase the expression of certain genes that are involved in the formation of new synapses in the brain, which can help to counteract the negative effects of addiction. This compound has been shown to be highly selective for HDAC2, which is thought to be the primary target for the drug's therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the expression of certain genes that are involved in the formation of new synapses in the brain. This can help to counteract the negative effects of addiction, which is characterized by a decrease in the number of synapses in certain regions of the brain. This compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyanocyclopentyl)-2-{[(2-methoxyphenyl)methyl](methyl)amino}acetamide in lab experiments is that it has been shown to be highly selective for HDAC2, which is thought to be the primary target for the drug's therapeutic effects. This can help to minimize any off-target effects that may be associated with the drug. One limitation of using this compound in lab experiments is that it is a small molecule drug, which can make it difficult to target specific regions of the brain.
Orientations Futures
There are several future directions for the study of N-(1-cyanocyclopentyl)-2-{[(2-methoxyphenyl)methyl](methyl)amino}acetamide. One area of research is the development of more selective HDAC inhibitors that can target specific isoforms of the enzyme. Another area of research is the investigation of the drug's potential therapeutic effects in treating other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, more research is needed to determine the optimal dosage and administration of the drug for the treatment of addiction and other neurological disorders.
Méthodes De Synthèse
N-(1-cyanocyclopentyl)-2-{[(2-methoxyphenyl)methyl](methyl)amino}acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method typically begins with the reaction of 1-cyanocyclopentene with lithium diisopropylamide to form the corresponding lithium salt. This is followed by the addition of 2-methoxybenzyl chloride to the reaction mixture, which results in the formation of the desired intermediate product. The final step involves the reaction of the intermediate with N-methyl-N-[(trimethylsilyl)methyl]amine to yield this compound.
Applications De Recherche Scientifique
N-(1-cyanocyclopentyl)-2-{[(2-methoxyphenyl)methyl](methyl)amino}acetamide has been studied extensively for its potential therapeutic effects in treating addiction, specifically cocaine and alcohol addiction. The drug works by inhibiting the enzyme, histone deacetylase (HDAC), which is involved in the regulation of gene expression. Studies have shown that this compound can increase the expression of certain genes that are involved in the formation of new synapses in the brain, which can help to counteract the negative effects of addiction.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)methyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-20(11-14-7-3-4-8-15(14)22-2)12-16(21)19-17(13-18)9-5-6-10-17/h3-4,7-8H,5-6,9-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHHPGNQQDRONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1OC)CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

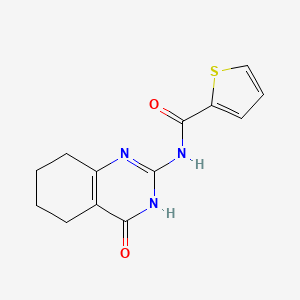


![3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3017592.png)
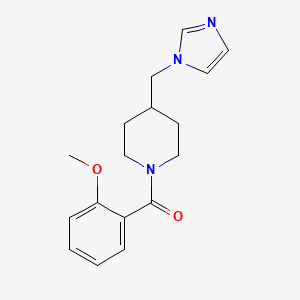
![3-[(2-Chloro-4-methoxyphenyl)methoxy]-4-methoxybenzaldehyde](/img/structure/B3017597.png)
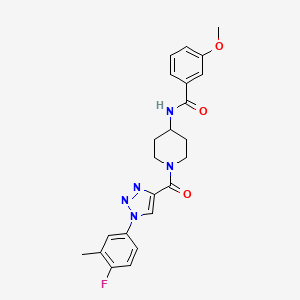
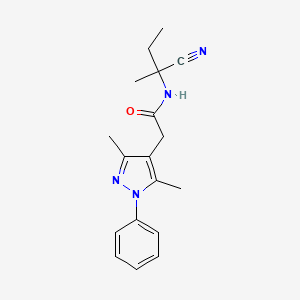
![2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester](/img/structure/B3017601.png)
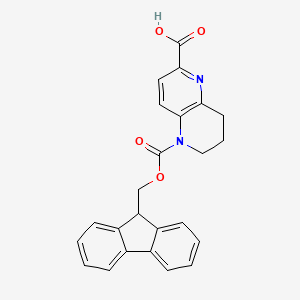
![2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol](/img/structure/B3017604.png)
![5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B3017605.png)
![10-(4-Ethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/no-structure.png)
![1,4-Dihydropyrido[3,4-b]pyrazine](/img/structure/B3017608.png)